molecular formula C22H22N4O4S B2925038 (Z)-methyl 2-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)-3-(furan-2-ylmethyl)-4-methyl-2,3-dihydrothiazole-5-carboxylate CAS No. 402946-39-8

(Z)-methyl 2-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)-3-(furan-2-ylmethyl)-4-methyl-2,3-dihydrothiazole-5-carboxylate

Cat. No.: B2925038
CAS No.: 402946-39-8
M. Wt: 438.5
InChI Key: LDMMZSCJMCWCPG-FCQUAONHSA-N
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Description

This compound is a heterocyclic organic molecule featuring a fused pyrazole-thiazole core with distinct substituents: a methyl ester group at position 5 of the thiazole ring, a furan-2-ylmethyl moiety at position 3, and a 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl imino group at position 2. The (Z)-configuration of the imine bond is critical for its stereochemical stability and intermolecular interactions .

Properties

IUPAC Name

methyl 2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)imino-3-(furan-2-ylmethyl)-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-14-18(20(27)26(24(14)3)16-9-6-5-7-10-16)23-22-25(13-17-11-8-12-30-17)15(2)19(31-22)21(28)29-4/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMMZSCJMCWCPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C3N(C(=C(S3)C(=O)OC)C)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)-3-(furan-2-ylmethyl)-4-methyl-2,3-dihydrothiazole-5-carboxylate is a complex organic compound that exhibits a range of biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, pyrazole moiety, and furan substituent, which contribute to its diverse biological activities. The presence of the imino group plays a critical role in its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds containing pyrazole and thiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been shown to possess antibacterial and antifungal activities. A study highlighted that similar compounds demonstrated effective inhibition against various bacterial strains with minimum inhibitory concentrations (MICs) in the range of 0.78 μg/ml to 1.562 μg/ml .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound class is notable. Pyrazole derivatives have been reported to inhibit inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. The mechanism often involves the suppression of pro-inflammatory cytokines and mediators .

Anticancer Properties

Compounds with similar structures have been investigated for their anticancer activities. Studies suggest that they can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. The presence of the thiazole ring is particularly linked to enhanced cytotoxicity against specific cancer cell lines .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in inflammation and cancer progression.
  • Receptor Modulation : They may act on various receptors involved in pain perception and inflammatory responses.
  • Oxidative Stress Reduction : Some studies suggest that these compounds can reduce oxidative stress markers in cells, contributing to their protective effects.

Case Studies

Several studies have documented the synthesis and evaluation of biological activities of related compounds:

  • Study on Pyrazole Derivatives : A study synthesized various pyrazole derivatives and tested their antibacterial activity against Gram-positive and Gram-negative bacteria. The results showed promising antibacterial effects with specific structural modifications enhancing activity .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of thiazole-containing compounds. It was found that these compounds effectively reduced inflammation in animal models by inhibiting pro-inflammatory cytokines .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core heterocyclic systems and substituent variations. Below is a comparative analysis using data inferred from the evidence and structural analogs:

Table 1: Structural and Functional Comparison

Compound Name / Core Structure Key Substituents Functional Groups Potential Applications
Target Compound (Z-configuration) 1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl imino; furan-2-ylmethyl; methyl ester Imino, carbonyl, ester, furan ether Ligand design, enzyme inhibition
3-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-quinazolinone derivative Quinazolinone core; indolylidene methyl substituent Carbonyl, indole NH Anticancer agents, kinase inhibitors
Isorhamnetin-3-O-glycoside Flavonoid glycoside; hydroxyl and sugar moieties Hydroxyl, glycosidic bond Antioxidant, anti-inflammatory

Key Findings :

The furan-2-ylmethyl group introduces π-π stacking capabilities absent in simpler pyrazole derivatives, which could improve interactions with aromatic residues in proteins .

Substituent Effects: The methyl ester group at position 5 enhances solubility in polar solvents compared to non-esterified analogs, as seen in the quinazolinone derivative . The 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl imino group is a shared feature with the quinazolinone analog, suggesting both compounds may target similar enzyme active sites (e.g., kinases or dehydrogenases) .

Spectral and Crystallographic Data: While NMR data for the target compound are unavailable, highlights the utility of $ ^1 \text{H} $- and $ ^{13} \text{C} $-NMR in resolving complex substituent patterns in similar molecules (e.g., Isorhamnetin-3-O-glycoside) .

Toxicity and Environmental Impact: No toxicity data are available for the target compound. However, emphasize the importance of rigorous environmental monitoring for structurally complex organics, particularly those with aromatic and heteroaromatic systems .

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